molecular formula C13H16N2O6 B1608384 N-Acetyl-L-3-nitrotyrosine ethyl ester CAS No. 40642-95-3

N-Acetyl-L-3-nitrotyrosine ethyl ester

Cat. No.: B1608384
CAS No.: 40642-95-3
M. Wt: 296.28 g/mol
InChI Key: VFDMIQARHVLPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-L-3-nitrotyrosine ethyl ester is an organic compound with the molecular formula C13H16N2O6. This compound is known for its unique structure, which includes an ethyl ester, an acetamido group, and a nitrophenyl group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-hydroxy-3-nitrobenzaldehyde in the presence of a base, followed by acetylation and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-3-nitrotyrosine ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-nitrobenzaldehyde or 4-hydroxy-3-nitrobenzoic acid.

    Reduction: Formation of ethyl 2-acetamido-3-(4-hydroxy-3-aminophenyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-L-3-nitrotyrosine ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-acetamido-3-(4-hydroxyphenyl)propanoate: Similar structure but lacks the nitro group.

    N-acetyl-L-tyrosine ethyl ester: Similar structure but lacks the nitro group and has a different acetamido group.

Uniqueness

N-Acetyl-L-3-nitrotyrosine ethyl ester is unique due to the presence of both the nitro and acetamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

40642-95-3

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate

InChI

InChI=1S/C13H16N2O6/c1-3-21-13(18)10(14-8(2)16)6-9-4-5-12(17)11(7-9)15(19)20/h4-5,7,10,17H,3,6H2,1-2H3,(H,14,16)

InChI Key

VFDMIQARHVLPBK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C

sequence

X

Origin of Product

United States

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